![molecular formula C11H8BrClN2 B1481757 4-(4-Bromobenzyl)-6-chloropyrimidine CAS No. 2091250-59-6](/img/structure/B1481757.png)
4-(4-Bromobenzyl)-6-chloropyrimidine
Overview
Description
Synthesis Analysis
- Reaction with 6-chloropyrimidine : The 4-bromobenzyl bromide is then reacted with 6-chloropyrimidine in a suitable solvent (e.g., DMF-water suspension) at an elevated temperature. The reaction proceeds via nucleophilic substitution to yield 4-(4-Bromobenzyl)-6-chloropyrimidine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
Research has shown the potential of compounds synthesized from reactions involving 4-(4-Bromobenzyl)-6-chloropyrimidine for antitumor properties. For instance, derivatives of 4-amino- and 4-methoxy-6-chloropyrimidines have been synthesized and studied for their antitumor activities (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Fluorescent Sensors for Ion Detection
The design and characterization of compounds such as 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol have been reported for the selective recognition of aluminum ions. These compounds exhibit an "OFF-ON type" fluorescence mode in the presence of Al3+ ions and have applications in bacterial cell imaging and logic gate applications, demonstrating a significant sensitivity and detection limit for Al3+ (Yadav & Ashutosh Kumar Singh, 2018).
Cocrystal Formation
Studies on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been prepared to explore the hydrogen bonding patterns and their implications for molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017; 2018).
Synthesis Methods
Efforts to develop synthetic methods for compounds related to this compound have been described, providing pathways to create important intermediates for further pharmaceutical research. For example, a scalable synthesis method for 5-(4-bromophenyl)-4,6-dichloropyrimidine has been optimized, indicating its importance as a key intermediate in the synthesis of various pyrimidines with potential applications in the pharmaceutical and chemical fields (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-6-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMBKMLRXASRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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